Ecgonine

Description

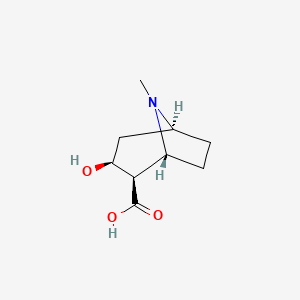

Structure

3D Structure

Properties

CAS No. |

876657-17-9 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5/h5-8,11H,2-4H2,1H3,(H,12,13)/t5-,6+,7-,8+/m0/s1 |

InChI Key |

PHMBVCPLDPDESM-FKSUSPILSA-N |

SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)O |

Canonical SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O |

Related CAS |

5796-31-6 (hydrochloride) |

Origin of Product |

United States |

Foundational & Exploratory

The Ecgonine Biosynthesis Pathway in Erythroxylum coca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a tropane (B1204802) alkaloid with significant pharmacological and societal impact, is primarily biosynthesized in the leaves of Erythroxylum coca. The elucidation of its biosynthetic pathway has been a long-standing scientific endeavor, culminating in the recent identification of all key enzymatic steps. This technical guide provides an in-depth overview of the ecgonine biosynthesis pathway, the core scaffold of cocaine. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular machinery responsible for the production of this notable alkaloid. This document details the enzymatic reactions, intermediates, quantitative data on enzyme kinetics and metabolite concentrations, and the underlying gene expression patterns. Furthermore, it provides detailed experimental protocols for the key analytical techniques used to study this pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the primary metabolite L-ornithine and proceeds through a series of enzymatic modifications to form the characteristic bicyclic tropane ring system. The pathway involves a unique convergence of polyamine metabolism, polyketide synthesis, and specific oxidative and reductive steps. The complete pathway, from L-ornithine to methylthis compound, is illustrated below.

Quantitative Data

Enzyme Kinetic Parameters

The catalytic efficiency of the enzymes in the this compound biosynthesis pathway is critical for understanding the metabolic flux and potential bottlenecks. While kinetic data for all enzymes are not yet fully available, the key decarboxylation and final acylation steps have been characterized.

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Ornithine Decarboxylase (ODC) | L-Ornithine | 150 ± 20 | 1.1 ± 0.1 | 7333 | [1] |

| Cocaine Synthase (EcCS) | Methylthis compound | 369 ± 26 | 9.7 ± 0.24 | 26,000 | [2] |

| Benzoyl-CoA | 93 ± 7 | 7.6 ± 0.17 | 82,000 | [2] | |

| Cinnamoyl-CoA | 103 ± 8 | 46 ± 0.02 | 450,000 | [2] | |

| EcBAHD8 (related acyltransferase) | Methylthis compound | 840 ± 64 | 0.02 ± 0.005 | - | [2] |

| Benzoyl-CoA | 6.9 ± 0.81 | 0.02 ± 0.004 | 2,900 | [2] |

Note: Further research is required to determine the kinetic parameters for Arginine Decarboxylase (ADC), Spermidine Synthase/N-methyltransferase (SPDS/SPMT), Amine Oxidases (AOF1, AOC1/2), 3-Oxoglutarate Synthase (OGAS), EnCYP81AN15, EnMT4, and Methylecgonone Reductase (EcMecgoR) in Erythroxylum coca.

Metabolite Concentrations in Erythroxylum coca Tissues

The accumulation of cocaine and its precursors varies across different tissues and developmental stages of the E. coca plant, with the highest concentrations typically found in young, developing leaves.[3]

| Metabolite | Tissue | Concentration (nmol/mg DW) | Reference(s) |

| Cocaine | Buds/Rolled Leaves (L1) | ~30-35 | [3] |

| Young Expanded Leaves (L2) | ~20-25 | [3] | |

| Mature Leaves (L3) | ~10-15 | [3] | |

| Stems | <5 | [3] | |

| Roots | Not detected | [3] | |

| Cinnamoylcocaine | Buds/Rolled Leaves (L1) | ~10-15 | [3] |

| Young Expanded Leaves (L2) | ~5-10 | [3] | |

| Mature Leaves (L3) | <5 | [3] | |

| Methylthis compound | Young Leaves | Present, but not quantified in this study | [3] |

| Putrescine | Buds, L1, L2, L3 Leaves | Present, but not quantified in this study | [2] |

| Spermidine | Buds, L1, L2, L3 Leaves | Present, but not quantified in this study | [2] |

| N-Methylspermidine | Buds, L1, L2, L3 Leaves | Present, but not quantified in this study | [2] |

Note: Quantitative data for early-stage intermediates such as MPOA and ecgonone in planta are currently limited due to their low abundance and transient nature.

Gene Expression Levels

Transcriptomic analyses have revealed that the genes encoding the enzymes of the this compound biosynthesis pathway are most highly expressed in the buds and young leaves of E. coca, which correlates with the sites of highest alkaloid accumulation.[2][3] While a comprehensive table of FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values requires extensive bioinformatic analysis of raw sequencing data, published studies have presented this data graphically, often as heatmaps, demonstrating the coordinated up-regulation of these genes in actively growing tissues.[2]

| Gene | Encoded Enzyme | Expression Pattern | Reference(s) |

| EcODC | Ornithine Decarboxylase | Highest in buds and rolled leaves | [3] |

| EcADC | Arginine Decarboxylase | Highest in buds and rolled leaves | [3] |

| EcSPDS/SPMT | Spermidine Synthase/N-methyltransferase | Upregulated in buds, L1 and L2 leaves | [2] |

| EcAOF1 | Flavin-dependent Amine Oxidase | Co-expressed with other pathway genes | [2] |

| EcAOC1/2 | Copper-dependent Amine Oxidase | Co-expressed with other pathway genes | [2] |

| EcOGAS | 3-Oxoglutarate Synthase | Co-expressed with other pathway genes | [2] |

| EnCYP81AN15 | Ecgonone Synthase | Highest in buds and young leaves | [2] |

| EnMT4 | Ecgonone Methyltransferase | Highest in buds and young leaves | [2] |

| EcMecgoR | Methylecgonone Reductase | Highest in young, expanding leaves | [2] |

| EnCS | Cocaine Synthase | Highest in young leaves | [2] |

Experimental Protocols

Quantification of Tropane Alkaloids by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of tropane alkaloids from E. coca leaf tissue.

Methodology:

-

Sample Preparation:

-

Harvest fresh E. coca leaf tissue at the desired developmental stage.

-

Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Lyophilize the frozen tissue until completely dry.

-

Grind the dried tissue to a fine, homogeneous powder using a mortar and pestle or a ball mill.

-

Accurately weigh approximately 50 mg of the dried powder into a 2 mL microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water with a suitable internal standard) to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate on a shaker at 4°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

For cleaner samples, the extract can be passed through a 0.22 µm syringe filter before analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate the alkaloids of interest.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Use specific precursor-to-product ion transitions for each target alkaloid.

-

-

Quantification:

-

Prepare a standard curve using authentic standards of the target alkaloids.

-

Calculate the concentration of each alkaloid in the sample by comparing its peak area to the standard curve.

-

-

Recombinant Enzyme Expression and in vitro Assay for Cocaine Synthase (EnCS)

This protocol outlines the expression of recombinant cocaine synthase and a subsequent assay to determine its activity.

Methodology:

-

Recombinant Protein Expression and Purification:

-

Synthesize the codon-optimized coding sequence of EnCS and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES-DEST for yeast) with an affinity tag (e.g., 6x-His).

-

Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Grow the culture to mid-log phase and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

-

Harvest the cells by centrifugation and lyse them by sonication or enzymatic digestion.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verify the purity and concentration of the purified protein using SDS-PAGE and a protein assay (e.g., Bradford).

-

-

In vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1 mM Methylthis compound

-

0.5 mM Benzoyl-CoA

-

-

Pre-warm the reaction mixture to 30°C.

-

Initiate the reaction by adding a known amount of purified EnCS protein.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of acetonitrile.

-

Centrifuge to pellet any precipitated protein.

-

-

Product Analysis:

-

Analyze the supernatant by LC-MS/MS as described in Protocol 1 to detect and quantify the formation of cocaine.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other saturated and measure the initial reaction rates.

-

Gene Expression Analysis by Quantitative Real-Time RT-PCR (qRT-PCR)

This protocol describes the quantification of the transcript levels of this compound biosynthesis genes in different E. coca tissues.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from various E. coca tissues (e.g., buds, leaves at different developmental stages, stems, roots) using a plant RNA purification kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design and validate primers specific to the target genes (EcODC, EnCS, etc.) and one or more stably expressed reference genes (e.g., Ec10131, TPB1).

-

Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (final concentration of 400 nM each)

-

Diluted cDNA template

-

-

Perform the qRT-PCR using a thermal cycler with the following general conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 1 min

-

-

-

Perform a melt curve analysis to verify the specificity of the amplicons.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).

-

Conclusion

The complete elucidation of the this compound biosynthesis pathway in Erythroxylum coca represents a significant advancement in our understanding of plant specialized metabolism. This technical guide has provided a comprehensive overview of the pathway, including the key enzymes, intermediates, and available quantitative data. The detailed experimental protocols offer a practical resource for researchers aiming to study this pathway further. Future research will likely focus on the detailed kinetic characterization of all enzymes, the regulatory mechanisms governing the pathway, and the potential for metabolic engineering to produce novel tropane alkaloids with therapeutic applications.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Ecgonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecgonine, a tropane (B1204802) alkaloid naturally occurring in coca leaves, serves as a crucial precursor and metabolite of cocaine. Its unique chemical structure, featuring a bicyclic nitrogen-containing ring with both a hydroxyl and a carboxyl functional group, dictates its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its hydrochloride salt, and its methyl ester. Detailed experimental protocols for the determination of key properties and characterization are presented, alongside visualizations of its metabolic and biosynthetic pathways. This document is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound and its common derivatives are summarized below. These properties are critical for understanding its behavior in biological systems and for the development of analytical methods.

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative properties of this compound, this compound hydrochloride, and this compound methyl ester.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₃ | [1][2][3] |

| Molar Mass | 185.223 g·mol⁻¹ | [1] |

| Melting Point | 198–199 °C (hydrate)[1], 205 °C[4][5] | [1][4][5] |

| Boiling Point | 376.3 °C at 760 mmHg (Predicted) | [6] |

| Water Solubility | 178 mg/mL[5], 1050 g/L (Predicted)[5] | [5] |

| logP (Octanol/Water) | -0.69 (ALOGPS)[5], -3.1 (ChemAxon)[5], -0.085 (Crippen)[2] | [2][5] |

| pKa (Strongest Acidic) | 3.48 (ChemAxon)[5] | [5] |

| pKa (Strongest Basic) | 9.69 (ChemAxon)[5] | [5] |

| Appearance | Triboluminescent, monoclinic prisms from alcohol[3] | [3] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₃ · HCl | [3][7] |

| Molar Mass | 221.68 g·mol⁻¹ | [3] |

| Melting Point | 246 °C | [3][6] |

| Solubility | Soluble in water; slightly in alcohol[3]. DMSO: 2 mg/mL; PBS (pH 7.2): 10 mg/mL[7]. | [3][7] |

| Appearance | Triclinic plates from water[3] | [3] |

Table 3: Physicochemical Properties of this compound Methyl Ester

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₃ | [8][9] |

| Molar Mass | 199.250 g·mol⁻¹ | [9] |

| pKa (Strongest Acidic) | 14.6 (ChemAxon)[10] | [10] |

| pKa (Strongest Basic) | 9.04 (ChemAxon)[10] | [10] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the isolation, characterization, and quantification of this compound.

Isolation of this compound by Hydrolysis of Cocaine

This compound is typically obtained by the hydrolysis of cocaine.[1] This procedure can be performed using either acidic or alkaline conditions.

-

Principle: The ester linkages in the cocaine molecule are cleaved by hydrolysis to yield this compound, benzoic acid, and methanol.

-

Procedure (Alkaline Hydrolysis):

-

Dissolve cocaine in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture under reflux for a specified period to ensure complete hydrolysis.

-

After cooling, acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the benzoic acid.

-

Filter the mixture to remove the benzoic acid precipitate.

-

The aqueous filtrate containing this compound can then be further purified, for example, by recrystallization. A streamlined hydrolysis procedure for the analysis of cocaine in wastewater samples involves adding NaOH to a concentration of 0.025 M and incubating at 55 °C for two hours, which quantitatively converts cocaine and its principal metabolites to this compound, anhydrothis compound, and northis compound[11][12].

-

Determination of Melting Point

The melting point is a crucial physical property for the identification and purity assessment of a crystalline solid.

-

Principle: The temperature at which a solid transitions to a liquid is measured. Pure crystalline compounds typically exhibit a sharp melting point range.

-

Procedure (Capillary Method):

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).[2][3][6]

-

Determination of Solubility

Solubility data is vital for understanding the pharmacokinetic and pharmacodynamic properties of a compound.

-

Principle: The concentration of a solute in a saturated solution with a solvent at a specific temperature is determined.

-

Procedure (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the agitation period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration may be necessary.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.[13][14][15][16]

-

Determination of pKa by Potentiometric Titration

The pKa values indicate the strength of the acidic and basic functional groups in a molecule.

-

Principle: The pH of a solution of the analyte is monitored as a titrant (a strong acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

-

Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, measured increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve.[7][17][18][19]

-

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy:

-

Principle: IR radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.

-

Sample Preparation (Solid): A common method for solid samples is to create a KBr pellet. A small amount of the this compound sample is ground with dry potassium bromide (KBr) and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol).[5]

-

-

Mass Spectrometry (MS):

-

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

-

Methodology (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound in complex matrices.[20][21]

-

Sample Preparation: For biological samples, a solid-phase extraction (SPE) is often employed to isolate the analytes.[20][21]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a C8 or C18 reversed-phase column, and separated using a gradient elution with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol.[20][21]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored.[20][21]

-

-

Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic and biosynthetic pathways involving this compound.

Metabolic Pathway of Cocaine

Cocaine is primarily metabolized in the human body through hydrolysis to benzoylthis compound (B1201016) and this compound methyl ester, which can be further hydrolyzed to this compound.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 8. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Streamlined Hydrolysis Procedure for the LC/MS/MS Analysis of Cocaine in Wastewater Samples | NIST [nist.gov]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. pharmajournal.net [pharmajournal.net]

- 14. pharmatutor.org [pharmatutor.org]

- 15. asianpubs.org [asianpubs.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scribd.com [scribd.com]

- 20. Analysis of cocaine, benzoylthis compound, ecogonine methyl ester, and this compound by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. excillum.com [excillum.com]

Ecgonine: A Primary Metabolite of Cocaine - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonine is a tropane (B1204802) alkaloid and a significant metabolite of cocaine.[1] It is formed in the human body through the hydrolysis of two of cocaine's major, but less stable, metabolites: benzoylthis compound (B1201016) (BE) and this compound methyl ester (EME).[2][3] Due to its high stability in biological matrices and longer detection window compared to other minor metabolites, this compound is considered a reliable biomarker for confirming cocaine ingestion, particularly in forensic and clinical toxicology.[4][5] This technical guide provides a comprehensive overview of the biochemical pathways leading to this compound formation, detailed experimental protocols for its detection and quantification, a summary of its pharmacokinetic properties, and a discussion of its known physiological effects.

Biochemical Metabolism of Cocaine to this compound

Cocaine is extensively metabolized in the human body, primarily through hydrolysis of its two ester linkages.[2][6] The formation of this compound is a two-step process involving the initial hydrolysis of cocaine to either benzoylthis compound (BE) or this compound methyl ester (EME), both of which are then further hydrolyzed to this compound.[2][3]

-

Formation of Benzoylthis compound (BE): Approximately 45% of cocaine is hydrolyzed by human carboxylesterase-1 (hCE-1) in the liver to form benzoylthis compound.[6][7]

-

Formation of this compound Methyl Ester (EME): Roughly 40-45% of cocaine is hydrolyzed by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (hCE-2) to produce this compound methyl ester.[6][7][8]

-

Formation of this compound: Both BE and EME are subsequently hydrolyzed to this compound, which involves the cleavage of the remaining ester bond.[2][3] This final step results in a stable metabolite that can be detected in biological fluids for an extended period.[4]

dot

Quantitative Data

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of this compound.

Table 1: Analytical Parameters for this compound Quantification

| Analytical Method | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Extraction Recovery (%) | Reference(s) |

| GC-MS | Urine | 40 - 400 | 16 | 40 | 12.8 - 29 | [4][5] |

| LC-MS/MS | Whole Blood | 40 - 2000 | - | 40 | - | [4] |

| GC-EI-MS | Urine | 10 - 250 | - | 10 | 84 - 103 | [9] |

| LC-MS-MS | Plasma | 5 - 1000 | 2.8 - 4.4 | - | - | [10] |

Table 2: Pharmacokinetic Parameters of this compound in Urine Following Cocaine Administration

| Route of Administration | Cocaine Dose (mg) | Cmax (ng/mL) (mean ± SE or range) | Tmax (h) (mean ± SE or range) | Detection Time (h) (cutoff 50 ng/mL) | Reference(s) |

| Smoked | 40 | 852 ± 211 | 9.3 ± 1.3 | up to 80 | [7] |

| Intranasal | 32 | 1058 ± 276 | 11.8 ± 1.3 | up to 98 | [4] |

| Intravenous | 11.2 - 44.8 | 205 - 1289 | 9.8 - 14.3 | up to 98 | [4] |

| Oral | 22.4 | 557 ± 110 | 16.3 ± 1.9 | up to 98 | [4] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine for GC-MS Analysis

This protocol is adapted from methodologies described for the simultaneous analysis of cocaine and its metabolites.[9][11]

1. Sample Preparation:

-

To 500 µL of human urine, add 50 µL of an internal standard solution (e.g., this compound-d3).

-

Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex for 10 seconds.

2. SPE Cartridge Conditioning:

-

Use a mixed-mode SPE cartridge (e.g., Bond Elut Certify).

-

Condition the cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

3. Sample Loading:

-

Load the prepared urine sample onto the conditioned SPE cartridge.

-

Apply a slow, steady flow rate (approximately 1-2 mL/min).

4. Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

Wash with 1 mL of 0.1 M acetic acid.

-

Dry the cartridge thoroughly under vacuum for 5 minutes.

-

Wash with 2 mL of hexane.

5. Elution:

-

Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2, v/v/v).

-

Collect the eluate in a clean glass tube.

6. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) for GC-MS analysis.

dot

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general procedure for the GC-MS analysis of derivatized this compound.[9][11]

1. Derivatization:

-

To the dried extract from the SPE protocol, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 70°C for 20 minutes.

-

Cool to room temperature before injection.

2. GC-MS Conditions:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS capillary column (or equivalent).

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (for TMS-derivatized this compound): Specific ions will need to be determined based on the fragmentation pattern of the derivative (e.g., m/z 182, 240, 256).

3. Data Analysis:

-

Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Physiological Effects and Signaling Pathways

While this compound is primarily considered an inactive metabolite of cocaine, some studies have investigated its physiological effects. Research indicates that this compound and its precursor, EME, may have some central nervous system activity, though it is markedly different from that of cocaine.

-

Central Nervous System Effects: Intracerebroventricular administration of this compound in rats has been shown to produce sedation, in contrast to the stimulatory effects of cocaine and benzoylthis compound.[12] Furthermore, pretreatment with this compound has been found to inhibit cocaine- and benzoylthis compound-induced seizures.[12]

-

Cognitive Effects of this compound Methyl Ester (EME): Studies on EME have suggested a potential for cognitive enhancement. In animal models, EME has been shown to reverse scopolamine-induced cognitive impairment, suggesting an interaction with acetylcholine (B1216132) receptors.[13]

-

Cerebrovascular Effects of EME: EME has been observed to cause cerebral vasodilation in neonatal sheep, an effect that may contribute to the overall vascular impact of cocaine.[2]

To date, there is limited evidence to suggest that this compound directly and significantly engages with major neurotransmitter transporters or downstream signaling cascades such as the cyclic AMP (cAMP) or protein kinase C (PKC) pathways in a manner similar to cocaine. Its primary significance in a clinical and forensic context remains as a stable and reliable biomarker of cocaine use. The most relevant "pathway" involving this compound is its formation as the terminal product of cocaine hydrolysis.

Conclusion

This compound is a critical analyte in the field of toxicology for the confirmation of cocaine use. Its formation via the hydrolysis of benzoylthis compound and this compound methyl ester results in a stable metabolite with a prolonged detection window. The analytical methods for its quantification are well-established, with SPE followed by GC-MS or LC-MS/MS providing the necessary sensitivity and specificity. While generally considered pharmacologically inactive, some evidence suggests that this compound and its immediate precursor, EME, may possess some CNS and cerebrovascular activity. However, further research is needed to fully elucidate any direct effects on intracellular signaling pathways. For drug development professionals, understanding the metabolic fate of cocaine, including the formation and persistence of this compound, is crucial for the development of diagnostics and potential therapeutic interventions for cocaine abuse.

References

- 1. Regulation of endocannabinoid release by G proteins: A paracrine mechanism of G protein-coupled receptor action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound methyl ester, a major cocaine metabolite, causes cerebral vasodilation in neonatal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of methylecgonidine, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Calcium-binding property of cocaine and some of its active metabolites-formation of molecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase A and protein kinase C signaling pathway interaction in phenylethanolamine N-methyltransferase gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound methyl ester on cognition in scopolamine-impaired and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacological Activity of Ecgonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonine, a tropane (B1204802) alkaloid found in coca leaves, is primarily known as a metabolite of cocaine. Structurally, it is a cycloheptane (B1346806) derivative with a nitrogen bridge. While often considered pharmacologically less active than its parent compound, cocaine, in vivo studies have revealed that this compound and its primary metabolite, this compound methyl ester (EME), possess a distinct and complex pharmacological profile. This technical guide provides an in-depth overview of the in vivo pharmacological activity of this compound and EME, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows based on current scientific literature.

Pharmacokinetics and Metabolism

This compound and EME are major metabolites of cocaine, formed through the hydrolysis of its ester linkages. Their pharmacokinetic profiles have been characterized in various animal models.

Quantitative Pharmacokinetic Data

| Parameter | Species | Dose & Route | Finding | Reference |

| Urinary Excretion | Dogs | 2.9 µmol/kg cocaine HCl, subcutaneous | 6.6-27.1% of cocaine dose excreted as EME in 24h. | [1] |

| Rabbits | 2.9 µmol/kg cocaine HCl, subcutaneous | 8.8-31.9% of cocaine dose excreted as EME in 24h. | [1] | |

| Plasma Half-life | Rats | 7.3 µmol/kg, IV | EME: 60-71 min | |

| Toxicity | Rats | Intravenous infusion | 60-fold higher dose of EME than cocaine needed for mild neurobehavioral changes. | [2] |

| Mice | 50 mg/kg EME, IP (pretreatment) | Increased survival from 5% (control) to 22.5% after a lethal cocaine dose (126 mg/kg IP). |

Neuropharmacological and Behavioral Effects

Contrary to the stimulatory effects of cocaine, this compound and EME exhibit neutral or even sedative effects on the central nervous system. However, they are not devoid of significant neuropharmacological activity, particularly in the cognitive domain.

Cognitive Enhancement

In vivo studies in rats have demonstrated that EME can positively modulate cognitive function. A notable study found that EME reversed scopolamine-induced cognitive impairment and improved learning in aged rats. This effect is believed to be mediated through the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). EME is thought to bind to a site on the nAChR distinct from the acetylcholine binding site, thereby enhancing the receptor's response to acetylcholine. This modulation is also associated with a reduction in anxiety-like behavior (thigmotaxis) in aged rats.

Signaling Pathway: Allosteric Modulation of Nicotinic Acetylcholine Receptors

While the precise downstream cascade initiated by EME is not fully elucidated, its action as a positive allosteric modulator of nAChRs suggests the involvement of pathways that enhance cholinergic neurotransmission. The following diagram illustrates a generalized signaling pathway for nAChR activation, which EME is thought to positively modulate.

Neurobehavioral Sedation and Seizure Inhibition

Intracerebroventricular (ICV) administration of this compound and EME in rats did not produce the stimulatory effects seen with cocaine. Instead, these metabolites were observed to be either behaviorally neutral or to induce sedation. Furthermore, pretreatment with EME has been shown to inhibit cocaine-induced analgesia and seizures, suggesting a potential antagonistic or modulatory interaction with cocaine's mechanisms of action in the central nervous system.

Cardiovascular Effects

The in vivo cardiovascular effects of this compound and EME appear to be complex and, in some cases, contradictory across different studies and animal models.

Cerebral Vasodilation

A study in neonatal sheep demonstrated that a single intravenous injection of EME (2.5 mg/kg) caused a significant and sustained cerebral vasodilation. This was evidenced by a 21% decrease in cerebrovascular resistance and a 20% increase in cerebral blood flow, without significant systemic effects on mean arterial pressure or heart rate.[3] This vasodilatory effect may contribute to the protective action of EME against cocaine-induced lethality, which is often associated with vasoconstriction and cardiovascular complications. The precise molecular mechanism for this vasodilation is not yet fully understood but may involve the production of nitric oxide or the modulation of ion channels in the vascular endothelium.

Blood Pressure Effects in Rats

In contrast to the findings in sheep, a study in anesthetized rats reported that continuous intravenous infusions of EME at high doses (up to 1.5 mg/kg/min) led to an increase in blood pressure without affecting heart rate.[2] Another study in conscious rats, however, found that even at doses 60-fold higher than an effective dose of cocaine, EME only produced mild neurobehavioral changes and no significant cardiovascular toxicity.[1] A study in conscious squirrel monkeys also found no effect of EME on blood pressure or heart rate at doses up to 10.0 mg/kg.

These conflicting results highlight the need for further research to understand the species-specific and dose-dependent cardiovascular effects of this compound and EME.

Experimental Protocols

Cognitive Assessment in Rats: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The protocol for evaluating the effects of EME on cognition in scopolamine-impaired and aged rats typically involves the following steps:

-

Apparatus: A circular pool (approximately 1.8 m in diameter) filled with opaque water maintained at a constant temperature. A hidden escape platform is submerged just below the water's surface.

-

Acclimation: Rats are handled and habituated to the experimental room and the maze for several days before testing.

-

Drug Administration:

-

For scopolamine-induced impairment, young adult rats are administered scopolamine (B1681570) (a muscarinic antagonist that impairs memory) prior to testing. EME is then administered to assess its ability to reverse this impairment.

-

For age-related cognitive decline, aged rats are used. EME is typically administered over a longer period to evaluate its effects on learning and memory.

-

-

Training Trials: Rats are placed in the pool from different starting locations and must use spatial cues in the room to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.

-

Probe Trial: To assess memory retention, the platform is removed, and the rat is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured.

-

Data Analysis: Statistical analysis of escape latencies, path lengths, and time in the target quadrant is used to determine the effects of EME on cognitive performance.

In Vivo Cardiovascular Monitoring in Conscious Rats

To assess the cardiovascular effects of this compound and its metabolites in vivo, conscious, freely moving rats are often used to avoid the confounding effects of anesthesia. The general protocol involves:

-

Surgical Preparation: Rats are anesthetized, and catheters are surgically implanted into a major artery (e.g., femoral or carotid artery) for blood pressure monitoring and into a major vein (e.g., jugular or femoral vein) for drug infusion. The catheters are tunneled subcutaneously and exteriorized at the back of the neck.

-

Recovery: Animals are allowed to recover from surgery for several days before the experiment.

-

Experimental Setup: On the day of the experiment, the rat is placed in a testing chamber, and the arterial and venous catheters are connected to a pressure transducer and an infusion pump, respectively, via a swivel system that allows the animal to move freely.

-

Baseline Measurement: Baseline arterial blood pressure and heart rate are recorded for a stable period before any drug administration.

-

Drug Infusion: this compound or EME is infused intravenously, either as a bolus injection or a continuous infusion, at various doses.

-

Data Acquisition: Arterial blood pressure and heart rate are continuously monitored and recorded throughout the infusion and for a period afterward.

-

Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and analyzed to determine the cardiovascular effects of the compound.

Analysis of this compound in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

Quantifying this compound levels in brain tissue is crucial for understanding its central nervous system effects. A general protocol for this analysis includes:

-

Tissue Collection and Homogenization: Following in vivo experiments, animals are euthanized, and the brain is rapidly dissected and frozen. The brain tissue is then weighed and homogenized in a suitable buffer.

-

Extraction: Due to its polar nature, this compound requires specific extraction procedures. This may involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the complex brain matrix.

-

Derivatization: To improve its volatility and chromatographic properties for GC-MS analysis, this compound is often derivatized. This involves chemical reactions to convert the polar functional groups into less polar derivatives.

-

GC-MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the mixture, and the MS provides detection and quantification based on the mass-to-charge ratio of the derivatized this compound.

-

Quantification: The concentration of this compound in the brain tissue is determined by comparing the peak area of the analyte to that of a deuterated internal standard and a calibration curve prepared with known concentrations of this compound.

Conclusion

The in vivo pharmacological profile of this compound and its methyl ester is multifaceted. While demonstrating significantly lower toxicity than cocaine, these metabolites are not inert. This compound methyl ester, in particular, shows promise as a cognitive enhancer through its positive allosteric modulation of nicotinic acetylcholine receptors. Its cardiovascular effects, however, are complex and warrant further investigation to reconcile conflicting findings across different animal models. The sedative and anti-seizure properties of this compound and EME also suggest a potential modulatory role in the central nervous system that is distinct from the stimulant effects of cocaine. Future research should focus on elucidating the precise molecular mechanisms underlying the observed effects of these compounds, which could open new avenues for therapeutic development.

References

- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Ecgonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ecgonine, a tropane (B1204802) alkaloid structurally related to cocaine. It details its natural origins, biosynthetic context, and the primary methodologies for its isolation and purification. This document is intended to serve as a foundational resource for professionals in research, pharmacology, and drug development.

Natural Sources of this compound

This compound is a tropane alkaloid found naturally within the leaves of plants from the Erythroxylum genus, most notably Erythroxylum coca (Coca plant) and its related species[1][2][3]. While present in the plant, this compound itself is often found in smaller quantities compared to its esterified derivatives, such as cocaine and methyl this compound[1][4]. The concentration of these alkaloids can vary significantly based on the plant's variety, age, and the specific part of the leaf analyzed[4][5][6].

This compound's direct precursors in the plant are key intermediates in the biosynthesis of cocaine[7][8]. Therefore, the primary natural source of this compound is invariably the coca leaf, from which it can be either directly extracted or, more commonly, produced via the hydrolysis of more abundant alkaloids like cocaine[2][3].

Quantitative Data on Alkaloid Content in Erythroxylum coca

The following table summarizes the quantitative data on the distribution of this compound-related alkaloids in various sections of the E. coca leaf, presented as a percentage of dry weight.

| Alkaloid | Leaf Section | Content (% Dry Weight) | Reference |

| Methyl this compound | Lamina Periphery | 0.46% | [4][6] |

| False Mid-rib | 0.43% | [4] | |

| This compound methyl ester | Whole Leaf (in tea bags) | 0.18% | [1] |

| Cocaine | Lamina Periphery | 0.48% | [6] |

| Whole Leaf (in tea bags) | 0.56% | [1] | |

| This compound | Whole Leaf (in tea bags) | Present, not quantified | [1] |

| trans-cinnamoylcocaine | Petiole | 0.24% | [6] |

| Hygrine | Lamina Periphery | 0.32% | [4][6] |

| Cuscohygrine | Whole Leaf (ubiquitous) | 0.16% | [6] |

Biosynthesis of this compound Precursors in Erythroxylum coca

Understanding the biosynthetic pathway provides context for the natural occurrence of this compound. In Erythroxylum coca, the tropane ring system is synthesized, leading to the formation of methylecgonone. This intermediate is then reduced by the enzyme methylecgonone reductase (EcMecgoR) to produce methylthis compound, the penultimate precursor to cocaine[7][8]. Cocaine is subsequently formed when cocaine synthase (EcCS) acylates methylthis compound[8]. This pathway highlights that methylthis compound, a direct precursor, is a significant alkaloid in the leaves.

General Isolation Workflow

The isolation of this compound from coca leaves is typically a multi-step process. Due to the high polarity and water solubility of this compound, its direct extraction can be challenging[9][10]. The most common and effective method involves the initial extraction of total alkaloids, primarily cocaine, followed by chemical hydrolysis to yield this compound, which is then purified.

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction, hydrolysis, and purification of this compound. These protocols are derived from principles described in the scientific literature and should be adapted and optimized based on specific laboratory conditions and starting materials.

Protocol 1: Total Alkaloid Extraction from Coca Leaves

This protocol describes a general method for extracting the total alkaloid content from dried coca leaves using a solvent-based approach. Modern variations may employ techniques like focused microwave-assisted extraction (FMAE) or accelerated solvent extraction (ASE) to improve efficiency[11][12].

Objective: To obtain a crude extract rich in cocaine and other alkaloids from coca leaves.

Methodology:

-

Preparation: Dry the Erythroxylum coca leaves and grind them into a coarse powder to increase the surface area for extraction.

-

Basification: Moisten the powdered leaves with a dilute alkaline solution, such as sodium carbonate or calcium hydroxide (B78521) solution, to convert the alkaloid salts present in the plant tissue into their free base form, which is more soluble in organic solvents[5].

-

Solvent Extraction:

-

Submerge the basified plant material in a non-polar organic solvent such as toluene (B28343) or chloroform[5][13].

-

Stir or agitate the mixture for several hours at room temperature to allow the alkaloids to partition into the organic phase.

-

Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

-

-

Acidic Extraction:

-

Filter the organic solvent to remove the plant debris.

-

Extract the organic phase with multiple portions of a dilute acid, such as sulfuric acid or hydrochloric acid (e.g., 1M HCl). The alkaloids will protonate and move into the aqueous phase as salts.

-

-

Purification and Concentration:

-

Combine the acidic aqueous extracts.

-

Wash the aqueous phase with a fresh portion of a non-polar solvent to remove neutral impurities.

-

Carefully basify the aqueous solution with an alkali (e.g., NaOH or NH4OH) to precipitate the alkaloids in their free base form.

-

Collect the precipitate by filtration or extract the basified solution with a fresh organic solvent (e.g., chloroform (B151607) or diethyl ether).

-

Dry the final organic extract over an anhydrous salt (e.g., Na2SO4) and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

-

Protocol 2: Hydrolysis of Cocaine to this compound

This protocol outlines the chemical hydrolysis of cocaine (or the crude alkaloid extract) to yield this compound. This can be achieved through either acidic or alkaline conditions[2][3].

Objective: To break the ester linkages in cocaine, yielding this compound, benzoic acid, and methanol (B129727).

Methodology (Alkaline Hydrolysis):

-

Reaction Setup: Dissolve the crude alkaloid extract or purified cocaine in an excess of an alkaline solution, such as 1-2 M sodium hydroxide (NaOH) in an ethanol/water mixture.

-

Heating: Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Neutralization and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the solution with a strong acid (e.g., HCl) to approximately pH 7.

-

Extract the neutralized solution with an organic solvent like diethyl ether to remove the non-polar product, benzoic acid. The highly polar this compound will remain in the aqueous phase.

-

-

Isolation of this compound:

-

Adjust the pH of the remaining aqueous layer. This compound is amphoteric; it can be challenging to isolate. One method involves adjusting the pH to its isoelectric point to minimize its solubility, though this is often difficult.

-

A more robust method is to concentrate the aqueous solution to a smaller volume and then proceed to purification via chromatography.

-

Protocol 3: Purification of this compound

Due to its high polarity, this compound purification requires specific techniques. Methods developed for analyzing this compound in biological matrices, such as solid-phase extraction (SPE) and derivatization for gas chromatography, provide a basis for preparative purification[9][10][14].

Objective: To isolate pure this compound from the crude hydrolysate.

Methodology (Solid-Phase Extraction & Crystallization):

-

SPE Column Selection: Use a mixed-mode or a strong cation exchange (SCX) solid-phase extraction cartridge suitable for polar, basic compounds.

-

Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water or a specific buffer.

-

Sample Loading: Load the neutralized and filtered crude hydrolysate (the aqueous phase from Protocol 4.2) onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove any residual non-polar impurities.

-

Wash with a polar solvent like methanol to remove moderately polar impurities. This compound, being highly polar and protonated, should remain bound to the sorbent.

-

-

Elution: Elute the this compound from the cartridge using a solvent mixture designed to disrupt the sorbent-analyte interaction. For an SCX column, this is typically a mixture of an organic solvent and a strong base (e.g., 5% ammonium (B1175870) hydroxide in methanol).

-

Solvent Evaporation: Collect the eluate and evaporate the solvent under reduced pressure to obtain the purified this compound residue.

-

Crystallization:

-

Dissolve the residue in a minimal amount of hot ethanol[3].

-

Allow the solution to cool slowly to room temperature, then place it at a lower temperature (e.g., 4°C) to promote crystallization.

-

Collect the resulting crystals of this compound monohydrate by filtration, wash with a small amount of cold ethanol, and dry under vacuum[3]. The melting point of l-ecgonine monohydrate is approximately 198°C[3].

-

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound-obtained from the leaves of Erythroxylum coca Lam. [epharmacognosy.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Content and distribution of Erythroxylum coca leaf alkaloids [agris.fao.org]

- 7. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Focused microwave-assisted extraction of cocaine and benzoylthis compound from coca leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lesser Alkaloids of Cocaine-Bearing Plants. Part I: Nicotinoyl-, 2′-Pyrroloyl, and 2′- and 3′-Furanoylthis compound Methyl E… [ouci.dntb.gov.ua]

- 14. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Unveiling of Ecgonine: A Deep Dive into its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonine, a tropane (B1204802) alkaloid naturally present in the leaves of the coca plant (Erythroxylum coca), stands as a pivotal molecule in the study of natural products and medicinal chemistry. Its significance is twofold: it is a primary metabolite of cocaine and a direct precursor in its semi-synthesis. The intricate stereochemistry and bicyclic structure of this compound presented a formidable challenge to early chemists. This technical guide provides an in-depth exploration of the historical and modern methods employed in the elucidation of this compound's structure and the determination of its complex stereochemistry. We will delve into the key experiments, spectroscopic data, and logical deductions that have collectively defined our current understanding of this important natural product.

The Structural Puzzle: Early Investigations

The initial journey to unravel the structure of this compound was a testament to the power of classical chemical degradation and synthesis. The work of pioneering chemists, most notably Richard Willstätter, laid the foundational understanding of the this compound framework. The logical workflow of this elucidation can be visualized as a multi-step process.

Key Experimental Evidence for Stereochemistry

The relative and absolute stereochemistry of this compound's four chiral centers was established through a series of elegant chemical transformations. Two of the most critical experiments were the trans-elimination reaction to form anhydrothis compound and the acyl migration studies following a Curtius reaction.

Trans-elimination of this compound

The cis-relationship between the C-2 carboxyl group and the C-3 hydroxyl group in this compound was strongly suggested by its facile dehydration to anhydrothis compound. In contrast, its epimer, pseudothis compound, in which these groups are trans, does not undergo this elimination under similar conditions[1].

Experimental Protocol: Dehydration of this compound to Anhydrothis compound

A common laboratory preparation involves the treatment of this compound with phosphorus pentachloride or heating with hydrochloric acid.

-

Reagents: this compound, Phosphorus Pentachloride (PCl₅) or concentrated Hydrochloric Acid (HCl).

-

Procedure (with PCl₅): this compound is treated with phosphorus pentachloride. The reaction proceeds, likely through the formation of the acyl chloride and chlorination of the hydroxyl group, followed by elimination.

-

Procedure (with HCl): Anhydrothis compound can also be formed by heating this compound with concentrated hydrochloric acid at high temperatures (e.g., 280 °C), which also results in the elimination of carbon dioxide to yield tropidine[2].

-

Work-up: The reaction mixture is neutralized, and the product, anhydrothis compound, is extracted with an organic solvent.

-

Analysis: The product is identified by its physical properties (melting point, optical rotation) and spectroscopic data, confirming the loss of water.

Acyl Migration Studies

Further confirmation of the cis-stereochemistry in this compound came from acyl migration experiments. This involved the conversion of the carboxylic acid to an amine via the Curtius rearrangement, followed by N-benzoylation and subsequent treatment with a base.

References

Preliminary Toxicological Screening of Ecgonine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecgonine, a primary metabolite of cocaine, is a tropane (B1204802) alkaloid that is structurally related to its parent compound. While cocaine's toxicology is extensively documented, the toxicological profile of this compound remains less characterized. This technical guide provides a comprehensive framework for the preliminary toxicological screening of this compound, outlining key in vitro and in vivo assays to assess its potential toxicity. The guide details experimental protocols for acute toxicity, cytotoxicity, and genotoxicity, and explores potential signaling pathways based on its structural similarity to cocaine. Due to a notable lack of publicly available quantitative toxicological data for this compound, this document serves as a methodological guide for researchers initiating such studies.

Introduction

This compound is a significant metabolite of cocaine, formed via the hydrolysis of benzoylthis compound (B1201016) and this compound methyl ester.[1][2] Understanding its toxicological properties is crucial for a complete assessment of cocaine's overall effects and for the development of potential therapeutic interventions. Preliminary toxicological screening is the first step in characterizing the safety profile of a substance, providing essential information on its potential hazards. This guide outlines a tiered approach to the preliminary toxicological evaluation of this compound, encompassing acute toxicity, cytotoxicity, and genotoxicity.

While direct toxicological data for this compound is sparse, studies on related compounds suggest it is significantly less toxic than cocaine.[3] For instance, in vivo studies in rats have shown that this compound methyl ester, a closely related metabolite, produces only mild neurobehavioral changes at doses 60-fold higher than those at which cocaine exhibits toxicity.[3]

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for this compound (Hypothetical)

| Test | Species/System | Route of Administration | LD50 (mg/kg) | GHS Category | Reference |

| Acute Oral Toxicity | Rat | Oral | Data Not Available | - | - |

| Acute Dermal Toxicity | Rat/Rabbit | Dermal | Data Not Available | - | - |

| Acute Inhalation Toxicity | Rat | Inhalation | Data Not Available | - | - |

Table 2: In Vitro Cytotoxicity Data for this compound (Hypothetical)

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| SH-SY5Y (Neuroblastoma) | MTT | Cell Viability | Data Not Available | - |

| HepG2 (Hepatoma) | LDH | Membrane Integrity | Data Not Available | - |

| AC16 (Cardiomyocytes) | AlamarBlue | Cell Viability | Data Not Available | - |

Table 3: Genotoxicity Data for this compound (Hypothetical)

| Test | System | Metabolic Activation (S9) | Result | Reference |

| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Data Not Available | - |

| In Vitro Micronucleus Test | CHO-K1 Cells | With and Without | Data Not Available | - |

Experimental Protocols

The following protocols are detailed methodologies for key experiments to determine the preliminary toxicological profile of this compound.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol outlines a method for assessing the acute oral toxicity of this compound in rodents.

Objective: To determine the acute oral toxicity of this compound and to identify the dose range causing morbidity or mortality.

Materials:

-

This compound (analytical grade)

-

Vehicle (e.g., sterile water, saline)

-

Wistar rats (female, 8-12 weeks old)

-

Oral gavage needles

-

Standard laboratory animal caging and diet

Procedure:

-

Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

-

Sighting Study:

-

Administer a starting dose of 300 mg/kg to a single animal.

-

Observe the animal for 48 hours for signs of toxicity.

-

If no toxicity is observed, dose another animal at 2000 mg/kg.

-

If toxicity is observed, dose another animal at a lower dose (e.g., 50 mg/kg).

-

The purpose is to identify the appropriate starting dose for the main study.

-

-

Main Study:

-

Based on the sighting study, select a starting dose.

-

Dose a group of 5 female rats with the selected dose.

-

Observe animals for 14 days, recording clinical signs, body weight, and any mortality.

-

At the end of the observation period, perform a gross necropsy on all animals.

-

-

Data Analysis: Analyze the incidence and severity of toxic signs and mortality to classify the substance according to the Globally Harmonised System (GHS).

In Vitro Cytotoxicity Assay using SH-SY5Y Cells

This protocol describes a method to assess the potential neurotoxicity of this compound.

Objective: To determine the concentration of this compound that reduces the viability of SH-SY5Y neuroblastoma cells by 50% (IC50).

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound (analytical grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 24 or 48 hours. Include a vehicle control.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

This protocol is for assessing the mutagenic potential of this compound.

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

This compound (analytical grade)

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Positive and negative controls

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Plate Incorporation Method:

-

To molten top agar, add the bacterial culture, the test substance (with or without S9 mix), and pour onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways affected by this compound are not well-established. However, based on its structural similarity to cocaine, several potential mechanisms can be hypothesized.

-

Dopaminergic System: Cocaine's primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT), leading to increased synaptic dopamine levels. While this compound is a metabolite, its potential to interact with DAT, even at a lower affinity than cocaine, should be investigated.[4]

-

Muscarinic Receptors: Studies on anhydrothis compound (B8767336) methyl ester, a pyrolysis product of cocaine, have shown interaction with muscarinic M1 and M3 receptors, leading to neurotoxicity.[5] Given the structural similarities, it is plausible that this compound could also interact with muscarinic receptors.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Visualizations

Experimental Workflows

Caption: Proposed workflow for the preliminary toxicological screening of this compound.

Logical Relationship of Toxicity Assessment

Caption: Logical framework for assessing the toxicological risk of this compound.

Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathways potentially affected by this compound.

Conclusion

This technical guide provides a foundational framework for conducting a preliminary toxicological screening of this compound. While there is a clear need for empirical data to fill the existing knowledge gaps, the protocols and workflows outlined here offer a robust starting point for researchers. The provided methodologies for assessing acute toxicity, cytotoxicity, and genotoxicity are based on internationally recognized guidelines and can be readily implemented. Future studies should focus on generating quantitative data to populate the tables presented in this guide and to elucidate the specific signaling pathways through which this compound may exert any toxic effects. A comprehensive understanding of this compound's toxicology is essential for a complete picture of cocaine's metabolic fate and overall impact on human health.

References

- 1. This compound | C9H15NO3 | CID 91460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (-)-3 beta-Substituted this compound methyl esters as inhibitors for cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurotoxicity of anhydrothis compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Ecgonine: A Technical and Historical Guide

Introduction

Ecgonine, a tropane (B1204802) alkaloid with the chemical formula C₉H₁₅NO₃, holds a significant place in the history of pharmacology and organic chemistry.[1] As the core structure of cocaine and other related alkaloids, its isolation and the subsequent elucidation of its chemical makeup were pivotal in understanding the potent physiological effects of the coca leaf. This technical guide provides an in-depth history of the discovery of this compound, detailing the key scientific contributions, experimental methodologies of the era, and the logical progression of its chemical characterization. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this foundational molecule.

The Dawn of Coca Alkaloid Chemistry: The Isolation of Cocaine

The journey to uncovering this compound began with the isolation of its most famous derivative, cocaine. In the mid-19th century, European chemists were actively investigating the active principles of various medicinal plants. Friedrich Wöhler, a prominent German chemist at the University of Göttingen, took a particular interest in the coca leaves brought back from South America. He tasked his graduate student, Albert Niemann, with the challenge of isolating the active compound.

In 1860, Niemann successfully isolated and purified a crystalline white powder from coca leaves, which he named "cocaine."[2] In his dissertation, "On a New Organic Base in the Coca Leaves," he described the compound as having "colourless transparent prisms" with a bitter taste that caused a peculiar numbness on the tongue.[2] Following Niemann's untimely death, his work was continued by his colleague, Wilhelm Lossen. In 1865, Lossen determined the empirical formula of cocaine, a crucial step that paved the way for understanding its chemical structure.

The Unveiling of this compound: Hydrolysis of Cocaine

The true nature of this compound was revealed through the chemical decomposition of cocaine. Early researchers discovered that cocaine could be broken down into smaller, more fundamental chemical components through hydrolysis, a process of reacting the compound with water, often in the presence of an acid or a base.

While a single individual is not exclusively credited with the "discovery" of this compound, the process of obtaining it by boiling cocaine with acids was a known procedure among chemists studying coca alkaloids in the latter half of the 19th century. This process cleaved the two ester groups in the cocaine molecule, yielding this compound, benzoic acid, and methanol.

Early Experimental Protocol for the Hydrolysis of Cocaine to this compound

The precise experimental details from the 19th century are not always exhaustively documented in modern accessible formats. However, based on the chemical knowledge and common laboratory practices of the era, a typical protocol for the acid-catalyzed hydrolysis of cocaine to isolate this compound would have involved the following steps:

-

Dissolution: A known quantity of isolated cocaine hydrochloride was dissolved in a solution of a strong mineral acid, most commonly hydrochloric acid (HCl).

-

Heating/Reflux: The acidic solution of cocaine was then heated, often by boiling, for a prolonged period. This provided the necessary energy to break the ester bonds.

-

Neutralization and Precipitation: After cooling, the reaction mixture was neutralized with a base, such as sodium carbonate or calcium oxide. This step was crucial for precipitating the benzoic acid, which is less soluble in a neutral or slightly alkaline solution.

-

Filtration: The precipitated benzoic acid was removed from the solution by filtration.

-

Isolation of this compound: The remaining aqueous solution, now containing this compound hydrochloride, was further processed. This often involved evaporation of the water to obtain the crude this compound salt.

-

Purification: The crude this compound was then purified, typically through recrystallization from a suitable solvent like alcohol, to obtain the final crystalline product.

The Structural Elucidation of a Complex Molecule

Determining the intricate three-dimensional structure of this compound was a significant challenge for 19th-century chemists. The molecule contains a complex bicyclic system known as a tropane ring. The pioneering work in this area was conducted by prominent chemists such as Carl Liebermann, Alfred Einhorn, and most notably, Richard Willstätter.

Through a series of degradation experiments, these chemists were able to piece together the structural puzzle. Key transformations that helped to elucidate the structure of this compound included:

-

Oxidation: Oxidation of this compound yielded tropinic acid, revealing important information about the carbon skeleton.

-

Dehydration: Treatment of this compound with strong acids resulted in the formation of anhydrothis compound, indicating the presence of a hydroxyl group that could be eliminated.

-

Relationship to Tropinone: Willstätter's groundbreaking synthesis of tropinone, a simpler tropane alkaloid, and its subsequent conversion to this compound derivatives, was instrumental in confirming the bicyclic structure of this compound. In 1901, Willstätter first synthesized tropinone, and this served as a crucial stepping stone in his later total synthesis of cocaine, which he achieved from tropinone.

Quantitative Data from Early Investigations

The quantitative data from the 19th and early 20th centuries were foundational in characterizing this compound. The following table summarizes some of the key physical and chemical properties determined during this period.

| Property | Value | Notes |

| Molecular Formula | C₉H₁₅NO₃ | Determined through combustion analysis and molecular weight estimations. |

| Molar Mass | 185.22 g/mol | Calculated based on the molecular formula. |

| Melting Point | 198–199 °C (hydrate) | This compound crystallizes with one molecule of water.[1] |

| Optical Rotation | Levorotatory | Indicates the presence of chiral centers in the molecule.[1] |

| Chemical Nature | Tertiary Base | Possesses both acidic (carboxylic acid) and alcoholic (hydroxyl) functional groups.[1] |

Visualizing the Chemical Relationships and Experimental Workflow

To better understand the chemical transformations and experimental processes involved in the discovery of this compound, the following diagrams have been generated using the DOT language.